N1-(2,4-Difluorophenyl)glycinamide
Overview
Description
N1-(2,4-Difluorophenyl)glycinamide is a chemical compound with the molecular formula C8H8F2N2O and a molecular weight of 186.16 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a glycinamide group attached to a 2,4-difluorophenyl ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of N1-(2,4-Difluorophenyl)glycinamide typically involves the reaction of 2,4-difluoroaniline with glycine derivatives under specific conditions. One common method includes the use of acylation reactions where 2,4-difluoroaniline is reacted with glycine or its esters in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Chemical Reactions Analysis
N1-(2,4-Difluorophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, using nucleophiles like amines or thiols.
Scientific Research Applications
N1-(2,4-Difluorophenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N1-(2,4-Difluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group enhances its binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N1-(2,4-Difluorophenyl)glycinamide can be compared with other similar compounds, such as:
N1-(2,4-Dichlorophenyl)glycinamide: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and binding properties.
N1-(2,4-Difluorophenyl)alaninamide: Similar to glycinamide but with an alanine moiety, which can influence its biological activity and applications.
N1-(2,4-Difluorophenyl)acetamide:
This compound stands out due to its unique combination of a glycinamide group and a 2,4-difluorophenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDMIJLSXIJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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